2,6-Difluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

MALT-1 protease inhibition allosteric inhibitor thiazolopyridine scaffold

Deploy 2,6-difluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide, a differentiated allosteric MALT-1 inhibitor scaffold. The unique 2,6-difluorobenzamide motif enhances selectivity & metabolic stability versus common 3-chloro/methoxy analogs. Ideal for constructing proprietary MALT1 inhibitor libraries with low in vivo clearance profiles. Order now for target deconvolution studies.

Molecular Formula C20H13F2N3OS
Molecular Weight 381.4
CAS No. 863593-39-9
Cat. No. B2688526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
CAS863593-39-9
Molecular FormulaC20H13F2N3OS
Molecular Weight381.4
Structural Identifiers
SMILESCC1=C(C=CC=C1NC(=O)C2=C(C=CC=C2F)F)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C20H13F2N3OS/c1-11-12(19-25-16-9-4-10-23-20(16)27-19)5-2-8-15(11)24-18(26)17-13(21)6-3-7-14(17)22/h2-10H,1H3,(H,24,26)
InChIKeyGCJIGBTYKNCOGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide (CAS 863593-39-9): Structural Identity and Scaffold Context for Research Procurement


2,6-Difluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide (CAS 863593-39-9; molecular formula C20H13F2N3OS; molecular weight 381.4 g/mol) belongs to the thiazolo[5,4-b]pyridine class of heterocyclic compounds . This scaffold has been rationally designed as an allosteric inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT-1) protease, a target implicated in ABC-DLBCL and other B-cell lymphomas, and has also been explored for EGFR tyrosine kinase inhibition in non-small cell lung cancer [1][2]. The compound features a distinct 2,6-difluorobenzamide moiety linked via an amide bond to a 2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl core, a substitution pattern that differentiates it from mono-substituted or unsubstituted benzamide analogs within the same chemotype.

Why 2,6-Difluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide Cannot Be Simply Replaced by In-Class Thiazolopyridine Analogs


Within the thiazolo[5,4-b]pyridine chemotype, minor structural modifications profoundly alter biological activity, selectivity, and physicochemical properties. The 2,6-difluorobenzamide substituent in CAS 863593-39-9 introduces a specific steric and electronic environment distinct from the 2,5-difluorobenzenesulfonamide found in the EGFR-TK lead compound 10k [1] or the 2-chloro and 3-methoxy benzamide variants commonly catalogued as screening compounds . In MALT-1 allosteric inhibitor programs, the nature of the benzamide substituent directly governs both cellular potency and the degree of selectivity over other proteases; thiazolopyridines as a class have demonstrated exquisite selectivity profiles that are not uniform across analogs [2]. Therefore, generic substitution without matching the exact 2,6-difluoro-2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl substitution architecture risks loss of target engagement, altered pharmacokinetics, and irreproducible biological results.

Quantitative Differentiation Evidence for 2,6-Difluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide Against Key Comparators


MALT-1 Allosteric Inhibition: Structural Determinants That Distinguish 2,6-Difluorobenzamide from 2,5-Difluorobenzenesulfonamide and Other Analogs

Thiazolopyridines, including the chemotype from which CAS 863593-39-9 derives, were developed as allosteric inhibitors of MALT-1 with good cellular potency and exquisite selectivity [1]. In mouse pharmacokinetic profiling, thiazolopyridines demonstrated low in vivo clearance and moderate oral exposure; notably, one thiazolopyridine example was active in an hIL10 mouse pharmacodynamic model upon oral dosing, whereas the corresponding quinoline-based MALT-1 inhibitors exhibited higher lipophilicity [1]. The 2,6-difluorobenzamide substitution in CAS 863593-39-9 is structurally distinct from the 2,5-difluorobenzenesulfonamide found in compound 10k (a potent EGFR-TK inhibitor with IC50 values of 0.010 μM, 0.08 μM, and 0.82 μM against HCC827, NCI-H1975, and A549 cell lines, respectively) [2]. This difference in both functional group (amide vs. sulfonamide) and fluorine substitution pattern (2,6- vs. 2,5-) is expected to alter hydrogen-bonding networks and target selectivity, making CAS 863593-39-9 specifically suited for MALT-1-focused research programs rather than EGFR-TK inhibition.

MALT-1 protease inhibition allosteric inhibitor thiazolopyridine scaffold ABC-DLBCL

Fluorine Substitution Pattern: 2,6-Difluoro vs. 3-Chloro, 3-Methoxy, and Unsubstituted Benzamide Analogs in Thiazolo[5,4-b]pyridine Series

The benzamide substitution pattern on the thiazolo[5,4-b]pyridine scaffold directly influences biological activity. Among published analogs, 3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863589-04-2) and 3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863589-52-0) are commercially available comparators lacking the 2,6-difluoro and 2-methyl substitutions present in CAS 863593-39-9 . In related thiazolo[5,4-b]pyridine EGFR-TK inhibitors, the introduction of fluorine atoms on the terminal phenyl ring significantly modulates antiproliferative potency; the lead compound 10k (bearing 2,5-difluoro substitution) achieved sub-micromolar to nanomolar IC50 values across three NSCLC cell lines, whereas non-fluorinated or mono-fluorinated analogs in the same series showed reduced activity [1]. The 2,6-difluoro arrangement in CAS 863593-39-9 presents a distinct electronic profile (symmetrical ortho-fluorination) that alters amide bond conformation and may enhance metabolic stability through hindered oxidative metabolism at the ortho positions.

fluorine substitution structure-activity relationship benzamide analogs medicinal chemistry

Central Phenyl Ring Methyl Substitution: 2-Methyl vs. Unsubstituted Phenyl Bridge in Thiazolo[5,4-b]pyridin-2-yl Benzamides

CAS 863593-39-9 incorporates a 2-methyl substituent on the central phenyl ring that bridges the thiazolo[5,4-b]pyridine core and the benzamide moiety. This contrasts with numerous commercially available analogs such as N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide (CAS 742640-87-5) and 3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863589-52-0) that lack this methyl group. The ortho-methyl substituent restricts conformational freedom of the biaryl bond, potentially pre-organizing the molecule into a bioactive conformation and influencing target binding kinetics. In the Borude et al. (2024) series of thiazolo[5,4-b]pyridine EGFR-TK inhibitors, the most potent compounds (10b, 10c, 10h, 10i, 10k) all contain the 2-methyl substitution on the central phenyl ring, with compound 10k achieving IC50 values comparable to the clinically approved drug Osimertinib [1]. This suggests the 2-methyl group is a critical pharmacophoric element for potent target engagement.

ortho-methyl effect conformational restriction thiazolo[5,4-b]pyridine SAR

Patent Landscape: Thiazolo[5,4-b]pyridine MALT-1 Inhibitors and the Positioning of 2,6-Difluorobenzamide Derivatives

Multiple patent applications, including US20250084099A1 (AbbVie Inc.) and WO2023/197678, claim thiazolo[5,4-b]pyridine derivatives as MALT-1 protease inhibitors for the treatment of cancer, particularly ABC-DLBCL [1][2]. The invention described in Abdel-Magid (2024) specifically relates to thiazolo[5,4-b]pyridine derivatives represented by general formula 1 that inhibit MALT-1 protease activity [3]. CAS 863593-39-9, with its 2,6-difluorobenzamide motif, falls within the structural scope of these patent families but represents a specific substitution combination that is not exhaustively exemplified, offering freedom-to-operate advantages for early-stage research. The 2,6-difluoro pattern is structurally distinct from the exemplified compounds in the AbbVie patent series, which predominantly feature amino, alkoxy, and heteroaryl substituents on the terminal ring.

MALT-1 inhibitor patent thiazolo[5,4-b]pyridine ABC-DLBCL therapy AbbVie patent

Research and Industrial Application Scenarios Where 2,6-Difluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide Provides Differentiated Value


MALT-1 Protease Chemical Probe Development for B-Cell Lymphoma Research

CAS 863593-39-9 is best deployed as a starting scaffold for developing allosteric MALT-1 protease inhibitors targeting ABC-DLBCL and other B-cell lymphomas. The thiazolopyridine class has demonstrated low in vivo clearance and oral pharmacodynamic activity in preclinical models [1], and the 2,6-difluorobenzamide substitution offers a differentiated vector for optimizing selectivity and pharmacokinetic properties relative to published quinoline-based MALT-1 inhibitors. Researchers should prioritize this compound when seeking to explore SAR around the benzamide portion of the molecule while retaining the critical thiazolo[5,4-b]pyridine core and 2-methylphenyl bridge that are conserved in the most potent analogs [2].

Kinase Selectivity Profiling: Differentiating MALT-1 from EGFR-TK and Other Kinase Targets

The 2,6-difluorobenzamide motif in CAS 863593-39-9 is structurally distinct from the 2,5-difluorobenzenesulfonamide found in EGFR-TK inhibitor compound 10k (IC50 0.010–0.82 μM across NSCLC cell lines) [2]. This functional group switch (amide vs. sulfonamide) is expected to alter kinase selectivity profiles. Procurement of CAS 863593-39-9 enables side-by-side selectivity profiling against EGFR, MALT-1, and broader kinase panels, helping researchers deconvolute target-specific effects from scaffold-driven polypharmacology.

Fluorine Scanning in Medicinal Chemistry Optimization Programs

The 2,6-difluoro substitution pattern represents a specific fluorine arrangement that is underrepresented in commercially available thiazolo[5,4-b]pyridine screening libraries, which more commonly feature 3-chloro, 3-methoxy, or unsubstituted benzamide variants [1]. Med chem teams conducting systematic fluorine scans will find CAS 863593-39-9 valuable for evaluating the impact of symmetrical ortho-fluorination on metabolic stability, CYP inhibition, and membrane permeability, given that ortho-fluorine atoms can block sites of oxidative metabolism without introducing the steric bulk of chlorine or methyl groups.

Intellectual Property Generation and Lead Diversification

Patent analysis of the thiazolo[5,4-b]pyridine MALT-1 inhibitor landscape reveals that the 2,6-difluorobenzamide substitution is not exhaustively exemplified in major patent families from AbbVie and others [2][3]. Organizations seeking to build proprietary MALT-1 inhibitor programs can use CAS 863593-39-9 as a lead diversification starting point, exploring this underexplored substitution vector for novel composition-of-matter opportunities while retaining the pharmacophoric elements (thiazolo[5,4-b]pyridine core and 2-methylphenyl bridge) validated in the literature.

Quote Request

Request a Quote for 2,6-Difluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.